![molecular formula C8H7N3O2 B12873683 2-Aminobenzo[d]oxazole-4-carboxamide CAS No. 1806379-18-9](/img/structure/B12873683.png)
2-Aminobenzo[d]oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminobenzo[d]oxazole-4-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug design. This compound is part of the benzo[d]oxazole family, known for its diverse biological activities and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing 2-Aminobenzo[d]oxazole-4-carboxamide involves a catalyst-free microwave-assisted procedure. This method uses 2-aminobenzoxazole as a starting material and involves N-alkylation under mild transition-metal-free conditions . The reaction is typically carried out in a green medium, such as a mixture of water and isopropanol, under microwave irradiation .
Industrial Production Methods
These methods are favored due to their efficiency, reduced reaction times, and minimal environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-Aminobenzo[d]oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
2-Aminobenzo[d]oxazole-4-carboxamide has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-Aminobenzo[d]oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the function of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate receptor activity in the nervous system .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminobenzothiazole: Another heterocyclic compound with similar biological activities.
2-Aminobenzimidazole: Known for its anticancer and antimicrobial properties.
2-Aminobenzoxazole: The parent compound of 2-Aminobenzo[d]oxazole-4-carboxamide, used in various synthetic applications.
Uniqueness
This compound stands out due to its unique combination of an amino group and a carboxamide group on the benzo[d]oxazole scaffold. This structural feature enhances its potential for diverse biological activities and therapeutic applications .
Propriétés
Numéro CAS |
1806379-18-9 |
|---|---|
Formule moléculaire |
C8H7N3O2 |
Poids moléculaire |
177.16 g/mol |
Nom IUPAC |
2-amino-1,3-benzoxazole-4-carboxamide |
InChI |
InChI=1S/C8H7N3O2/c9-7(12)4-2-1-3-5-6(4)11-8(10)13-5/h1-3H,(H2,9,12)(H2,10,11) |
Clé InChI |
QKWITNWLGYZKOU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)OC(=N2)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


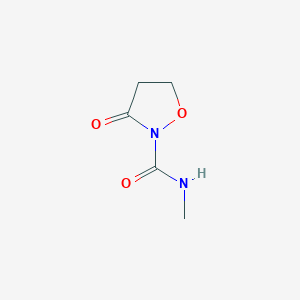
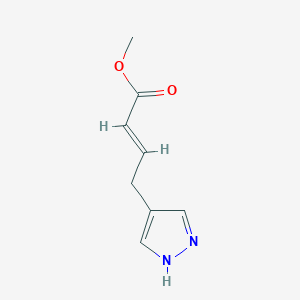
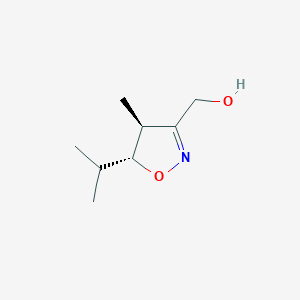
![2-(Difluoromethyl)-6-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12873632.png)

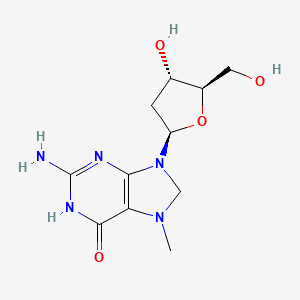
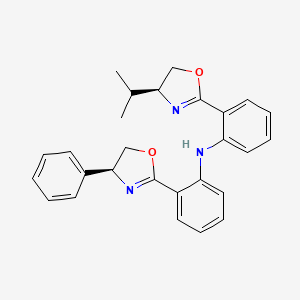
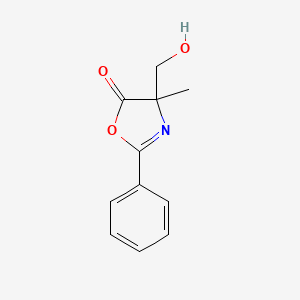
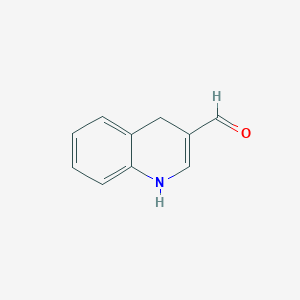
![[3-(4-Chlorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B12873675.png)
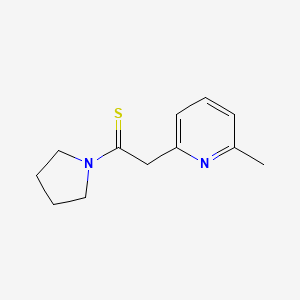
![tert-Butyl 3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrate](/img/structure/B12873695.png)
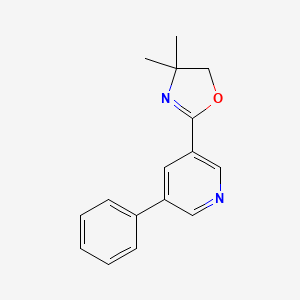
![1-(6,7,8,9-Tetrahydrodibenzo[b,d]furan-1-yl)ethanone](/img/structure/B12873709.png)
